4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a cyclohexyl group, and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl group is often introduced through a cycloaddition reaction or by modifying an existing cyclohexane derivative.
Attachment of the Pyrazine Moiety: The pyrazine group can be attached via nucleophilic substitution reactions, often using pyrazine derivatives and appropriate leaving groups.
Thiophene Ring Formation: The thiophene ring is usually synthesized through a series of cyclization reactions involving sulfur-containing precursors.
Final Coupling Reaction: The final step involves coupling the thiophene ring with the cyclohexyl-pyrazine intermediate under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyrazine moiety, potentially converting it to a dihydropyrazine derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the thiophene and pyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated thiophene or pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions of thiophene and pyrazine-containing molecules with biological macromolecules. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. The presence of the thiophene and pyrazine rings suggests it might interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In industry, this compound might be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in its structure.
Mechanism of Action
The mechanism of action of 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiophene and pyrazine rings can participate in electron transfer processes, influencing the compound’s reactivity and interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-2-carboxamide: Similar structure but with a pyridine ring instead of pyrazine.
4-methyl-N-((1r,4r)-4-(quinolin-2-yloxy)cyclohexyl)thiophene-2-carboxamide: Contains a quinoline ring, offering different electronic properties.
4-methyl-N-((1r,4r)-4-(benzofuran-2-yloxy)cyclohexyl)thiophene-2-carboxamide: Features a benzofuran ring, which can affect its
Properties
IUPAC Name |
4-methyl-N-(4-pyrazin-2-yloxycyclohexyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-8-14(22-10-11)16(20)19-12-2-4-13(5-3-12)21-15-9-17-6-7-18-15/h6-10,12-13H,2-5H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHQUUATIFEOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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